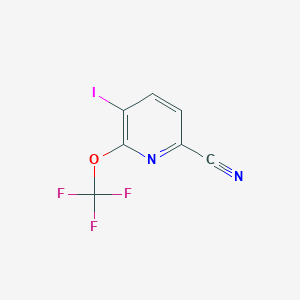
5-Iodo-6-(trifluoromethoxy)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-6-(trifluoromethoxy)picolinonitrile is a chemical compound with the molecular formula C7H2F3IN2O and a molecular weight of 314.0032596 . This compound is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a picolinonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-Iodo-6-(trifluoromethoxy)picolinonitrile involves several steps. One common method includes the iodination of a picolinonitrile derivative followed by the introduction of a trifluoromethoxy group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5-Iodo-6-(trifluoromethoxy)picolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
5-Iodo-6-(trifluoromethoxy)picolinonitrile is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate the interactions of iodine-containing compounds with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Iodo-6-(trifluoromethoxy)picolinonitrile involves its interaction with specific molecular targets and pathways. The iodine atom and the trifluoromethoxy group play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
5-Iodo-6-(trifluoromethoxy)picolinonitrile can be compared with other similar compounds, such as:
5-Iodo-6-methoxypicolinonitrile: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
6-(Trifluoromethoxy)picolinonitrile: Lacks the iodine atom but contains the trifluoromethoxy group.
5-Bromo-6-(trifluoromethoxy)picolinonitrile: Contains a bromine atom instead of an iodine atom.
These compounds share similar structural features but differ in their reactivity and applications due to the presence of different substituents .
Propiedades
Fórmula molecular |
C7H2F3IN2O |
|---|---|
Peso molecular |
314.00 g/mol |
Nombre IUPAC |
5-iodo-6-(trifluoromethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H2F3IN2O/c8-7(9,10)14-6-5(11)2-1-4(3-12)13-6/h1-2H |
Clave InChI |
COMHAGDJEIADJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1C#N)OC(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


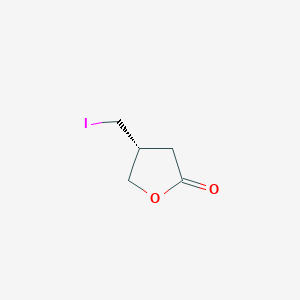
![[2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B14803370.png)
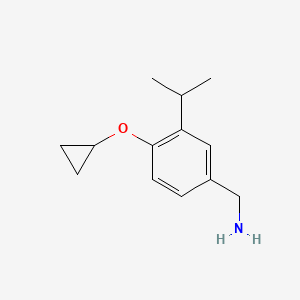

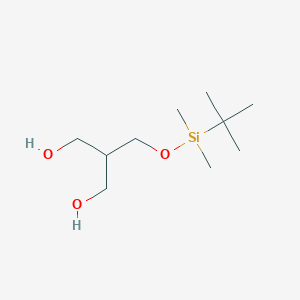
![N'-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide](/img/structure/B14803400.png)
![2,2-diphenyl-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14803406.png)
![N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide](/img/structure/B14803414.png)
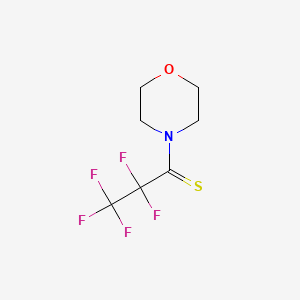

![1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea](/img/structure/B14803439.png)



